molecular formula C9H12N4 B8625747 2-Isopropylamino-6-methyl-pyrimidine-4-carbonitrile

2-Isopropylamino-6-methyl-pyrimidine-4-carbonitrile

Cat. No. B8625747
M. Wt: 176.22 g/mol
InChI Key: VARMSUPDCLWGOX-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

To a suspension of 2-isopropylamino-6-methyl-pyrimidine-4-carboxylic acid amide (1.24 g, 6.4 mmol) in DCM (20 mL), pyridine (2.53 mL, 25.6 mmol) is added followed by TFFA (2.7 mL, 19.2 mmol). The reaction mixture is stirred for 4 h, and then is quenched with water. The mixture is extracted with DCM. The org. phase is washed with sat. aq. NaHCO3 and dried over MgSO4, filtered and evaporated. Purification by CC on silica gel (eluting with Heptane/EtOAc 4:1) affords the 2-isopropylamino-6-methyl-pyrimidine-4-carbonitrile as a yellow oil (2.81 g); LC-MS: tR=0.89; [M+H]+=177.04.
Name
2-isopropylamino-6-methyl-pyrimidine-4-carboxylic acid amide
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([NH2:13])=O)[CH:8]=[C:7]([CH3:14])[N:6]=1)([CH3:3])[CH3:2].N1C=CC=CC=1>C(Cl)Cl>[CH:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]#[N:13])[CH:8]=[C:7]([CH3:14])[N:6]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
2-isopropylamino-6-methyl-pyrimidine-4-carboxylic acid amide
Quantity
1.24 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=CC(=N1)C(=O)N)C
Name
Quantity
2.53 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with DCM
WASH
Type
WASH
Details
phase is washed with sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by CC on silica gel (eluting with Heptane/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=CC(=N1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: CALCULATEDPERCENTYIELD 249.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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